4-methoxy-3-pyridin-4-ylbenzaldehyde
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Overview
Description
4-methoxy-3-pyridin-4-ylbenzaldehyde is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group and a pyridinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-pyridin-4-ylbenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with a pyridine derivative. One common method is the condensation reaction between 4-methoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-pyridin-4-ylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-methoxy-3-pyridin-4-ylbenzoic acid.
Reduction: 4-methoxy-3-pyridin-4-ylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-pyridin-4-ylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-pyridin-4-ylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The methoxy and pyridinyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-pyridin-3-ylbenzaldehyde
- 4-methoxybenzaldehyde
- 3-pyridinylbenzaldehyde
Uniqueness
4-methoxy-3-pyridin-4-ylbenzaldehyde is unique due to the presence of both methoxy and pyridinyl groups on the benzaldehyde core. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-methoxy-3-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-3-2-10(9-15)8-12(13)11-4-6-14-7-5-11/h2-9H,1H3 |
InChI Key |
SEEQSCRDPUVJEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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